molecular formula C11H12N2O2 B13879782 methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate CAS No. 27099-23-6

methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate

Cat. No.: B13879782
CAS No.: 27099-23-6
M. Wt: 204.22 g/mol
InChI Key: PSJFUOCHZIVKHX-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is known for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate typically involves the condensation of o-phenylenediamine with acetic acid under heated conditions. The reaction is carried out at approximately 100°C for about 2 hours, followed by slow cooling and neutralization with sodium hydroxide . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is typically the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

27099-23-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(6-methyl-1H-benzimidazol-2-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-7-3-4-8-9(5-7)13-10(12-8)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

PSJFUOCHZIVKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(=O)OC

Origin of Product

United States

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